molecular formula C12H14N2O3S B12581218 5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide CAS No. 185341-31-5

5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide

Cat. No.: B12581218
CAS No.: 185341-31-5
M. Wt: 266.32 g/mol
InChI Key: FYQZIFIXWJFXJD-UHFFFAOYSA-N
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Description

5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group, a hydroxyethyl group, and a sulfonamide group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-aminoethanol under mild conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with an amine to yield the final product. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The industrial production typically employs similar reaction conditions as the laboratory synthesis but may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A sulfonamide antibiotic with similar structural features.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs.

    Sulfamethazine: A veterinary antibiotic with a sulfonamide functional group.

Uniqueness

5-Amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide is unique due to the presence of both an amino group and a hydroxyethyl group attached to the naphthalene ring. This structural feature distinguishes it from other sulfonamide compounds and may contribute to its specific chemical and biological properties.

Properties

CAS No.

185341-31-5

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

5-amino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C12H14N2O3S/c13-11-5-1-4-10-9(11)3-2-6-12(10)18(16,17)14-7-8-15/h1-6,14-15H,7-8,13H2

InChI Key

FYQZIFIXWJFXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)NCCO)C(=C1)N

Origin of Product

United States

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